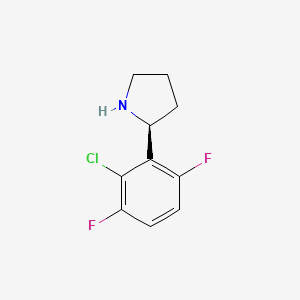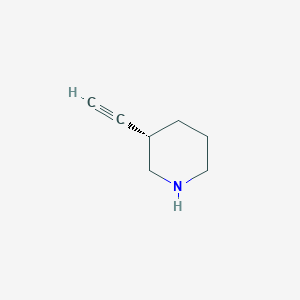![molecular formula C21H27BO3 B12962633 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with a cyclopentyloxy group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce the cyclopentyloxy group at the 2-position. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions.
Borylation: The resulting 2-(Cyclopentyloxy)naphthalene is then subjected to a borylation reaction using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide (H₂O₂) or other oxidizing agents.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium acetate (KOAc).
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃).
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in natural products and pharmaceuticals, contributing to their biological activity.
Industry
In the industrial sector, this compound is valuable for the large-scale synthesis of complex organic molecules. Its use in cross-coupling reactions makes it a key reagent in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in chemical reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the aryl group from the boronic ester to the halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Naphthylboronic Acid: Another naphthalene-based boronic acid with similar reactivity.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A boronic ester with a phenyl group instead of a naphthalene ring.
Uniqueness
2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopentyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it a valuable reagent for synthesizing specific biaryl structures that may not be easily accessible using other boronic esters.
Eigenschaften
Molekularformel |
C21H27BO3 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-(2-cyclopentyloxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H27BO3/c1-20(2)21(3,4)25-22(24-20)19-17-12-8-5-9-15(17)13-14-18(19)23-16-10-6-7-11-16/h5,8-9,12-14,16H,6-7,10-11H2,1-4H3 |
InChI-Schlüssel |
SWXQPNZVXRSPKL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


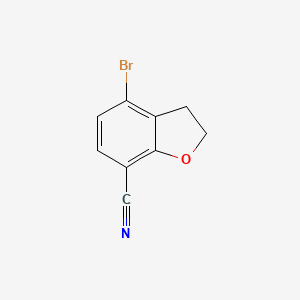
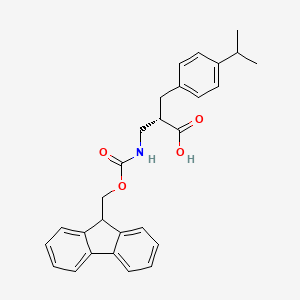
![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
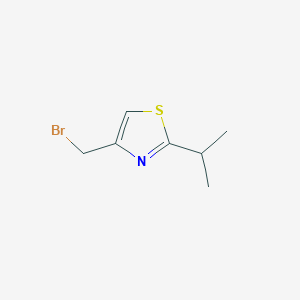
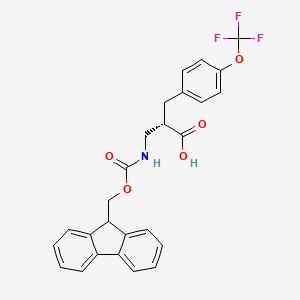
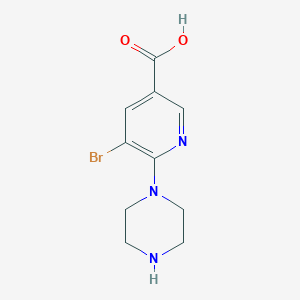
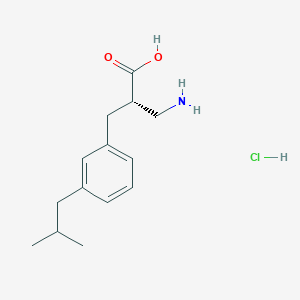
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
